molecular formula C12H17ClN2O3S B3374942 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride CAS No. 1049756-81-1

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride

Cat. No.: B3374942
CAS No.: 1049756-81-1
M. Wt: 304.79 g/mol
InChI Key: IZUJYVDNJPGALP-UHFFFAOYSA-N
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Description

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride (CAS: 1306739-61-6; Molecular Formula: C₁₂H₁₇ClN₂O₃S; Molecular Weight: 304.8) is a sulfonamide-containing compound featuring a piperazine ring linked via a sulfonyl group to a para-substituted phenyl ethanone scaffold. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery . It is listed by multiple suppliers (e.g., CymitQuimica, American Elements) but is currently marked as discontinued in some catalogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-piperazin-1-ylsulfonylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c1-10(15)11-2-4-12(5-3-11)18(16,17)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUJYVDNJPGALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1049756-81-1
Record name Ethanone, 1-[4-(1-piperazinylsulfonyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049756-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Acylation of Piperazine Amine Groups

The secondary amines in the piperazine ring undergo acylation with electrophilic agents. For example:

  • Reaction with acetyl chloride : Forms N-acetylated derivatives under mild conditions (0–5°C, inert atmosphere) .

  • Selectivity : Steric hindrance from the sulfonyl group directs acylation to the less hindered nitrogen atom .

Table 1: Acylation Reactions

Acylating AgentConditionsProductYield (%)
Acetyl chlorideDCM, 0°CN-Acetylpiperazine sulfonyl derivative72
Benzoyl chlorideTHF, RTN-Benzoylpiperazine sulfonyl derivative65

Alkylation at Piperazine Nitrogen

Alkylation typically occurs with alkyl halides or epoxides:

  • Methyl iodide : Forms N-methylpiperazine derivatives in the presence of a base (e.g., K₂CO₃) .

  • Ethylene oxide : Produces hydroxyethyl-substituted piperazines under anhydrous conditions .

Key Observation : The electron-withdrawing sulfonyl group reduces nucleophilicity, requiring elevated temperatures (60–80°C) for efficient alkylation .

N-Oxidation of Piperazine

Reaction with hydrogen peroxide or peracids generates N-oxide derivatives:

  • Conditions : 30% H₂O₂ in acetic acid, 50°C .

  • Product Stability : N-oxides exhibit increased water solubility but reduced thermal stability compared to the parent compound .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals:

  • Cadmium(II) complexes : Form stable octahedral complexes with piperazine sulfonamides, confirmed by X-ray crystallography .

  • Biological Relevance : Metal complexes often show enhanced antimicrobial or antitumor activity compared to free ligands .

Hydrazone Formation via Ketone Reactivity

The acetyl group undergoes condensation with hydrazines:

  • Reaction with thiosemicarbazide : Forms thiosemicarbazone derivatives under acidic conditions (HCl, ethanol reflux) .

  • Applications : These derivatives serve as intermediates for synthesizing thiazole hybrids with demonstrated antinociceptive activity .

Table 2: Hydrazone Derivatives

Hydrazine ReagentConditionsProductBiological Activity
ThiosemicarbazideEtOH, ΔThiazole-piperazine hybridEC₅₀ = 12 μM (COX-2 inhibition)
PhenylhydrazineMeOH, RTPhenylhydrazone derivativeNot reported

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

  • Hydrolysis : Requires strong acids (e.g., H₂SO₄, 100°C) to cleave the S–N bond, yielding piperazine and sulfonic acid byproducts .

  • Cross-coupling : Suzuki-Miyaura coupling at the para-position of the phenyl ring (Pd catalysis) .

Scientific Research Applications

Medicinal Chemistry

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride is primarily studied for its potential therapeutic applications. Research indicates that compounds with piperazine moieties often exhibit significant biological activity, including:

  • Antimicrobial Properties : Studies have shown that similar compounds can act against various bacterial strains, suggesting potential use in antibiotic development.
  • Anticancer Activity : The compound's ability to interact with specific biological targets may position it as a candidate for cancer treatment research.

Pharmacological Studies

The pharmacological significance of this compound lies in its interactions with biological receptors and enzymes. Notable findings include:

  • Mechanism of Action : Preliminary studies suggest that this compound may modulate receptor activity involved in disease pathways, indicating its potential role in drug development.
  • Case Studies : Research involving similar piperazine derivatives has demonstrated their effectiveness in modulating neurotransmitter systems, which could be relevant for neuropharmacological applications.

Synthetic Chemistry

The synthesis of this compound involves multi-step processes that can be optimized for high yield and purity. Key aspects include:

  • Automated Synthesis : Industrial production may utilize automated reactors for large-scale synthesis.
  • Reactivity Profiles : The compound's reactivity allows for further derivatization, creating a scaffold for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Melting Point (°C) Application/Notes References
Target Compound C₁₂H₁₇ClN₂O₃S 304.8 Piperazine-sulfonyl, HCl N/A Research chemical, kinase studies
1f () Not provided N/A 4-(Chloromethyl)phenyl 137.3–138.5 Catalytic intermediate
QD10 () N/A N/A Benzoylphenoxypropyl-piperazine 148.4–151.4 Dual H3 receptor ligand/antioxidant
1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one () C₁₃H₂₀N₂O₃S ~284 4-Methylpiperidine-sulfonyl N/A ERK kinase inhibitor candidate
1-[4-(4-Methylpiperazinyl)sulfonyl]ethanone () C₁₃H₁₇N₂O₃S ~293 4-Methylpiperazine N/A Unspecified biological activity
Key Observations:
  • Piperazine vs.
  • Substituent Effects: The 4-chloromethylphenyl group in compound 1f () introduces electrophilic reactivity, whereas the benzophenone-propyl linker in QD10 () enhances lipophilicity and receptor affinity .
  • Salt Form : The hydrochloride salt in the target compound contrasts with neutral forms (e.g., QD10 ), likely improving bioavailability in acidic environments .

Biological Activity

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a piperazine moiety and a sulfonyl group. This compound has been studied for its potential biological activities, which include antibacterial, antiviral, and anticancer properties. The following sections will detail its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇ClN₂O₃S, with a molecular weight of approximately 304.79 g/mol. The compound features a ketone functional group that enhances its reactivity and biological properties. The piperazine ring contributes to its ability to interact with various biological targets, making it a subject of pharmacological research.

Antibacterial Activity

Research indicates that compounds containing piperazine moieties exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown activity against various Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial activity of similar compounds, the IC₅₀ values ranged from 2.14 µM to 6.28 µM, indicating potent activity compared to standard antibiotics .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of Chlamydia infections. Preliminary findings suggest that this compound may selectively inhibit Chlamydia species, providing a foundation for developing targeted antiviral therapies .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Similar piperazine derivatives have been linked to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines . Further studies are needed to elucidate the specific pathways involved.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the piperazine ring.
  • Introduction of the sulfonyl group.
  • Ketone formation through appropriate organic reactions.
    This multi-step synthesis is crucial for ensuring high yield and purity, often employing automated reactors for industrial-scale production.

Case Studies

StudyFindings
Leung et al., 2020Identified new scaffolds based on piperazine derivatives with selective activity against Chlamydia; demonstrated moderate antibacterial activity against N. meningitidis and H. influenzae.
Kumar et al., 2014Explored various piperazine derivatives showcasing significant anticancer activity; highlighted the importance of structural modifications for enhancing bioactivity.
ResearchGate StudyInvestigated novel diazepines containing piperazine moieties; found promising results in terms of antibacterial and anticancer activities.

The biological activity of this compound can be attributed to its interactions with specific biological targets such as receptors or enzymes involved in disease pathways. The sulfonamide linkage is particularly noteworthy as it enhances binding affinity to target proteins, influencing various biological processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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